molecular formula C10H15N3O2S B2639372 (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 866137-00-0

(5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2639372
CAS No.: 866137-00-0
M. Wt: 241.31
InChI Key: MSHXZOLOMSFXPK-BQYQJAHWSA-N
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Description

Historical Context and Discovery

The compound (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione represents a modern iteration of the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic system with well-documented pharmacological significance. While the exact synthesis and characterization of this specific derivative are not explicitly detailed in the literature, its structural framework aligns with ongoing efforts to optimize TZD-based therapeutics. The TZD class originated with ciglitazone, developed in the 1980s as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist for diabetes management. Subsequent derivatives, such as pioglitazone and rosiglitazone, refined the scaffold to enhance efficacy and reduce adverse effects. The introduction of the 4-methylpiperazine moiety in this compound likely reflects a strategic modification to improve pharmacokinetic properties or target specificity, building on precedents where piperazine substitutions enhanced solubility and receptor affinity in drug candidates.

Systematic Nomenclature and Structural Classification

The systematic name (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions:

  • Core structure : The 1,3-thiazolidine-2,4-dione ring, a five-membered heterocycle containing sulfur at position 1, nitrogen at position 3, and ketone groups at positions 2 and 4.
  • Substituents :
    • A methyl group at position 3.
    • A methylidene group (-CH=) at position 5, substituted with a 4-methylpiperazin-1-yl moiety.
  • Stereochemistry : The E configuration at the exocyclic double bond (C5), indicating that the higher-priority substituents (the thiazolidine ring and piperazine group) lie on opposite sides.

This classification places the compound within the broader family of 5-arylidene-TZD derivatives, a subgroup known for diverse biological activities.

Positional Isomerism and Stereochemical Considerations

The compound exhibits two key structural features influencing isomerism:

  • Positional Isomerism :
    • The methyl group at position 3 and the methylidene group at position 5 are fixed, leaving no room for positional isomerism within the thiazolidine ring.
    • Variants could arise if substituents were relocated to other positions (e.g., 2-methyl instead of 3-methyl), but such isomers are not relevant to this specific derivative.
  • Stereochemical Considerations :
    • The E configuration at the C5 double bond is critical. In TZD derivatives, the geometry of this bond often influences biological activity. For example, Z-configured 5-arylidene-TZDs are typically more thermodynamically stable due to intramolecular hydrogen bonding, but the E isomer in this compound may confer distinct steric or electronic interactions with target proteins like PPARγ.
    • The 4-methylpiperazine group introduces a chiral center at the piperazine nitrogen. However, the synthetic route likely produces a racemic mixture unless enantioselective methods are employed, a detail not specified in available literature.

Strategic Importance in Rational Drug Design

The structural design of this compound exemplifies rational drug design principles aimed at optimizing the TZD scaffold:

Structural Feature Rationale Biological Implications
Thiazolidine-2,4-dione core Serves as a PPARγ agonist pharmacophore. Enhances insulin sensitivity via PPARγ activation, a mechanism validated in antidiabetic agents.
5-(4-Methylpiperazin-1-yl)methylidene Introduces a basic nitrogen center, improving solubility and bioavailability. May facilitate interactions with polar residues in target proteins or enhance blood-brain barrier penetration.
3-Methyl substitution Modifies electronic and steric properties of the core. Could reduce metabolic degradation or fine-tune PPARγ binding affinity.

Recent studies on analogous TZDs underscore the impact of such modifications. For instance, derivatives with piperazine appendages demonstrated enhanced glucose uptake in in vitro assays compared to classical TZDs. Similarly, 3-alkyl substitutions have been linked to reduced PPARγ-related side effects, such as weight gain and edema, while maintaining antidiabetic efficacy. Computational docking analyses of related compounds suggest that the 4-methylpiperazine group may engage in hydrogen bonding or π-cation interactions with PPARγ’s ligand-binding domain, potentially stabilizing the active conformation of the receptor.

Properties

IUPAC Name

(5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-11-3-5-13(6-4-11)7-8-9(14)12(2)10(15)16-8/h7H,3-6H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHXZOLOMSFXPK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=C2C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C/2\C(=O)N(C(=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with 4-methylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antidiabetic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in the context of its antidiabetic properties, it may act as an agonist for peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Analogues and Their Bioactivities
Compound Name / ID Substituents (Position 5) N-Substituent (Position 3) Bioactivity Reference
Target Compound 4-Methylpiperazinyl Methyl Under investigation -
CID 3087795 () 2-Thienylmethylene 2-Aminoethyl HIV-1 RT inhibition (ΔG = -9.2 kcal/mol)
(5E)-5-(Naphthalen-2-ylmethylidene)-TZD Naphthyl Unsubstituted Chikungunya nsP2 protease inhibition
(5E)-3-Ethyl-5-(nitrophenylmethylene) 4-(4-Methylpiperazinyl)-3-nitrophenyl Ethyl Structural analogue; activity pending
(Z)-5-(4-Ethoxybenzylidene)-TZD () 4-Ethoxybenzylidene 2-(Dimethylamino)ethyl Hypolipidemic activity (in vitro)
(5E)-5-(Pyrrolmethylene)-TZD () 2,5-Dimethyl-1-phenylpyrrol 2-Oxoethyl-piperazinyl Unspecified (structural study)

Structure-Activity Relationships (SAR)

  • Heterocyclic groups (e.g., thienyl in CID 3087795) contribute to π-π stacking and hydrophobic interactions, critical for antiviral activity.
  • N-Substituents: Methyl/ethyl groups (e.g., target compound) reduce steric hindrance, favoring enzyme access. Amine-containing groups (e.g., 2-aminoethyl in CID 3087795) enable hydrogen bonding with residues like Lys101 in HIV-1 RT.

Pharmacological Profiles

  • Antiviral Activity : CID 3087795 binds HIV-1 RT with a free energy (ΔG) of -9.2 kcal/mol, comparable to nevirapine but with fewer side effects ().
  • Antimicrobial Activity : Analogues with 5-arylidene groups (e.g., 4-chlorophenyl) show MIC values of 8–32 µg/mL against S. aureus ().
  • Metabolic Regulation : TZDs with 4-ethoxybenzylidene groups exhibit hypolipidemic effects via PPAR-γ modulation ().

Biological Activity

(5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidine-2,4-dione class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is C12H16N2O2SC_{12}H_{16}N_2O_2S with a molecular weight of 248.34 g/mol. The compound features a thiazolidine ring that is known for its diverse biological properties.

The biological activity of thiazolidine derivatives often involves interaction with various biological pathways:

  • PPARγ Activation : Thiazolidinediones (TZDs) are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of diabetes management .
  • Inhibition of Kinases : Some derivatives exhibit inhibitory effects on specific kinases such as Pim kinases. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : The thiazolidine scaffold has been associated with antimicrobial properties through the inhibition of bacterial enzymes like Mur ligases .

Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Antidiabetic Enhances insulin sensitivity through PPARγ activation.
Anticancer Induces apoptosis in cancer cells by inhibiting specific kinases.
Antimicrobial Inhibits bacterial growth by targeting Mur ligases.
Antioxidant Scavenges reactive oxygen species (ROS), reducing oxidative stress .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (5E)-3-methyl-5-[(4-methylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione:

  • Diabetes Management : Research indicates that TZD analogs can significantly improve glycemic control in diabetic models by enhancing insulin sensitivity .
  • Cancer Research : A study demonstrated that compounds similar to this thiazolidine derivative exhibited potent anticancer activity against various cell lines by inducing apoptosis through kinase inhibition.
  • Antimicrobial Studies : Several derivatives have shown effectiveness against bacterial strains, suggesting potential as therapeutic agents in treating infections.

Q & A

Q. Data Example :

DerivativeYield (%)Melting Point (°C)
Analog 4i96129–130
Analog 4j90117–118
Data from structurally similar compounds

Basic: Which spectroscopic techniques validate the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm, piperazinyl protons at δ 3.2–3.5 ppm) .
  • ESI-HRMS : Verify molecular weight (e.g., calculated [M+H]+ 296.0922; observed 296.0925) .
  • Melting Point : Compare with literature values (±2°C range) to assess purity .

Advanced: How to design experiments evaluating substituent effects on biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogenated aryl groups, alkyl chains) and compare bioactivity. For example, replace the 4-methylpiperazinyl group with pyridinyl or benzothiazolyl moieties .
  • Assay Design : Test derivatives in parallel using standardized in vitro models (e.g., HIV-1 RT inhibition assays) to correlate structural changes with IC50 values .
  • Statistical Analysis : Use ANOVA to identify significant activity differences between substituent groups .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life, and tissue distribution using LC-MS/MS. Poor bioavailability may explain in vivo inefficacy .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect inactive metabolites .
  • Dose Optimization : Adjust dosing regimens based on in vivo pharmacokinetic parameters (e.g., Cmax, AUC) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize molecular docking for HIV-1 RT binding prediction?

Methodological Answer:

  • Software Setup : Use AutoDock Vina or GROMACS with flexible residue sampling (e.g., Asp110, Asp185 in HIV-1 RT) .
  • Grid Parameters : Define a 20 ų box centered on the NNIBP (non-nucleoside inhibitor binding pocket).
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with known inhibitors (e.g., nevirapine) .

Q. Example Interaction :

ResidueInteraction TypeDistance (Å)
Asp113H-bond2.1
Tyr181π-π stacking3.8
Data from CID 3087795 docking

Basic: What solvent systems are optimal for synthesis and purification?

Methodological Answer:

  • Reaction Solvents : Use DMF or acetic acid for condensation due to high polarity and boiling points .
  • Recrystallization : Ethanol-DMF (1:3) mixtures achieve high purity (>95%) for thiazolidinedione derivatives .

Advanced: How to validate purity using orthogonal methods?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN:H2O gradient) to assess purity (retention time consistency ±0.1 min) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • DSC : Monitor thermal decomposition profiles to detect impurities (e.g., broad vs. sharp melting endotherms) .

Basic: What in vitro assays assess hepatoprotective or hypolipidemic activity?

Methodological Answer:

  • Hepatoprotection : Measure ALT/AST levels in HepG2 cells post-acetaminophen-induced toxicity .
  • Hypolipidemic Activity : Quantify cholesterol uptake in HepG2 cells using fluorescent LDL probes .

Advanced: Which computational methods beyond docking are suitable for mechanistic studies?

Methodological Answer:

  • MD Simulations : Run 100 ns trajectories in GROMACS to analyze binding stability (e.g., RMSD <2.0 Å) .
  • QSAR Models : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

Q. Data Example :

DescriptorCoefficientp-value
logP-0.870.003
H-bond donors0.450.02
Hypothetical QSAR results based on derivative libraries

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